molecular formula C22H18FN3O2 B2434178 N-{2-(4-Fluoro-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide CAS No. 406710-82-5

N-{2-(4-Fluoro-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide

Cat. No.: B2434178
CAS No.: 406710-82-5
M. Wt: 375.403
InChI Key: AEQWYPHXPYEIKB-ZHZULCJRSA-N
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Description

The compound “N-{2-(4-Fluoro-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and biologically active compounds . The presence of a fluorophenyl group could potentially enhance the compound’s bioactivity, as fluorine atoms are often used in drug design to improve a compound’s metabolic stability and enhance its binding to a target .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific functional groups. The amide and vinyl groups could potentially undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the amide group could enhance the compound’s solubility in polar solvents .

Scientific Research Applications

Crystal Structure Analysis

The compound N-{2-(4-Fluoro-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide has been studied for its crystal structure, providing insights into the orientation of the pyridine ring with respect to the benzene ring, crucial for understanding molecular interactions and properties (Artheswari et al., 2019).

Two-Photon Absorption Properties

Research has been conducted on the two-photon absorption properties of related compounds, revealing their potential applications in fields such as nonlinear optics and photopolymerization (Yan et al., 2007).

Catalytic Synthesis

The compound has been utilized in the cobalt-catalyzed carbonylative synthesis of phthalimides, indicating its role in facilitating complex chemical reactions and synthesis of novel compounds (Fu et al., 2019).

Drug Metabolism and Pharmacokinetics

Studies have focused on understanding the metabolism of related compounds, identifying primary metabolites, and exploring the metabolic pathways, crucial for drug development and safety evaluation (Gong et al., 2010).

Electrophysical Properties

Research has also delved into the electrochemical behavior of substituents on the pyridine ring, offering insights into the reactivity and potential applications in synthetic chemistry and materials science (Nonaka et al., 1981).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Unfortunately, without more information, it’s difficult to predict the potential targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve further exploration of this compound’s biological activity, potential applications, and methods for its synthesis .

Properties

IUPAC Name

N-[(Z)-1-(4-fluorophenyl)-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2/c23-19-8-6-16(7-9-19)14-20(26-21(27)18-4-2-1-3-5-18)22(28)25-15-17-10-12-24-13-11-17/h1-14H,15H2,(H,25,28)(H,26,27)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQWYPHXPYEIKB-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)F)/C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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